N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c18-8-9-20(11-13-5-2-1-3-6-13)17(21)14-12-23-16(19-14)15-7-4-10-22-15/h1-7,10,12H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKFVVJDWTDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CSC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.
Benzylation: The benzyl group can be introduced by reacting the intermediate with benzyl chloride in the presence of a base.
Cyanomethylation: The cyanomethyl group can be introduced by reacting the intermediate with a cyanomethylating agent such as chloroacetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and potential bioactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, and other enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide: Unique due to the presence of both furan and thiazole rings.
N-benzyl-N-(cyanomethyl)-2-(pyridin-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to the combination of the furan and thiazole rings, which may impart distinct chemical and biological properties compared to other similar compounds.
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